L-deprenyl-D2 C-11

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

L-deprenyl-D2 C-11 is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a deuterated analog of L-deprenyl, which is known for its selective inhibition of monoamine oxidase B (MAO-B). This compound is utilized in neuroimaging to study various neurological and psychiatric disorders, including Alzheimer’s disease and Parkinson’s disease .

准备方法

L-去甲肾上腺素-D2 C-11 的合成涉及多个步骤。前体 L-去甲肾上腺素-D2 由 L-苯丙氨酸经五步合成。 最后一步涉及使用自动化商业平台用 [11C]甲基三氟甲磺酸酯对 L-去甲肾上腺素-D2 进行 N-烷基化 . 前体合成的总收率约为 33%,最终产物的放射化学收率约为 44% . 该过程高效且适用于临床前和临床应用 .

化学反应分析

Radiolabeling Process

-

Reagent : [11C]Methyl triflate ([11C]MeOTf) generated from cyclotron-produced [11C]CO2 .

-

Reaction : N-alkylation of L-nordeprenyl-D2 with [11C]MeOTf in anhydrous methyl ethyl ketone (MEK) at 80°C for 1 minute .

-

Radiochemical Yield : 44 ± 13% (decay-corrected) with >99% radiochemical purity .

| Parameter | Value | Source |

|---|---|---|

| Precursor Stability | 9 months (−20°C) | |

| Radiochemical Yield | 44 ± 13% (decay-corrected) | |

| Specific Activity | 170 ± 116 GBq/μmol |

Deuterium Isotope Effects on MAO-B Binding

Deuterium substitution at the propargyl group (−CD2−C≡CH) slows the MAO-B catalyzed cleavage of the C–D bond compared to C–H, reducing the rate of irreversible binding .

Key Findings

-

Reduced Binding Rate : k3 (binding rate constant) for this compound is 1.8–5.7× lower than non-deuterated L-deprenyl in peripheral organs .

-

Improved Sensitivity : Slower binding allows better separation of delivery (K1) and binding (k3) parameters in PET modeling .

-

Irreversible Binding : Both tracers bind irreversibly, but deuterium substitution delays equilibrium, enhancing quantification accuracy .

| Parameter | L-Deprenyl (11C) | L-Deprenyl-D2 (11C) | Source |

|---|---|---|---|

| k3 (min−1) | 0.12 ± 0.03 | 0.03 ± 0.01 | |

| K1 (mL/min/mL) | 0.25–0.50 | No significant difference | |

| k3/k2 Ratio | 3.5–4.8 | 0.9–1.2 |

In Vivo Pharmacokinetics

-

Organ Uptake : Highest uptake in kidneys, followed by heart, lungs, and spleen. Deuterium substitution reduces plateau radioactivity by 30–50% .

-

Plasma Clearance : Faster clearance of this compound due to reduced MAO-B binding in blood .

Stability and Degradation

科学研究应用

Neuroimaging Applications

1.1. Measurement of MAO-B Activity

L-deprenyl-D2 C-11 is primarily used for measuring MAO-B activity in the brain. This enzyme is crucial for the metabolism of neurotransmitters such as dopamine, and its activity is often altered in neurodegenerative diseases. Studies have demonstrated that this compound binds selectively and irreversibly to MAO-B, making it an effective tool for assessing enzyme occupancy and activity in vivo .

1.2. Investigation of Neurodegenerative Diseases

Research has shown that this compound can be applied to investigate conditions like Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and Creutzfeldt-Jakob disease. For example, PET imaging with this tracer has revealed increased binding in regions affected by astrocytosis, providing insights into the pathophysiology of these diseases .

Case Studies and Research Findings

2.1. Alzheimer’s Disease

In a study examining prodromal Alzheimer's disease, researchers used this compound to detect astrocytic activation, which is a hallmark of neuroinflammation associated with the disease. The findings indicated a correlation between increased MAO-B activity and cognitive decline, suggesting that this radiotracer could serve as a biomarker for early detection and monitoring of Alzheimer's progression .

2.2. Amyotrophic Lateral Sclerosis

Another significant application of this compound was observed in ALS research. Studies indicated elevated MAO-B levels in patients with ALS compared to healthy controls, highlighting the potential of this tracer in understanding the disease's progression and response to therapies .

Synthesis and Radiochemical Properties

3.1. Efficient Synthesis Methods

The synthesis of this compound involves creating a precursor, L-nordeprenyl-D2, which can be synthesized from readily available reagents such as L-phenylalanine in an efficient five-step process . This method has been optimized for high yield and purity, facilitating its application in both preclinical and clinical settings.

3.2. Radiochemical Characteristics

The radiochemical yield of [^11C]L-deprenyl-D2 has been reported at approximately 44%, with high radiochemical purity exceeding 99% . These characteristics are crucial for ensuring the reliability of PET imaging results.

Comparative Analysis of Tracers

| Tracer | Specificity | Applications | Radiochemical Yield |

|---|---|---|---|

| This compound | High for MAO-B | Alzheimer’s disease, ALS | 44% |

| Other MAO-B Tracers | Variable | Various neurodegenerative diseases | Lower than L-deprenyl |

作用机制

L-去甲肾上腺素-D2 C-11 的作用机制涉及其对单胺氧化酶 B 的选择性抑制。 该化合物不可逆地与酶结合,阻止多巴胺等单胺的分解 . 这导致这些神经递质在大脑中的含量增加,这在帕金森病等疾病中可能具有治疗作用 . L-去甲肾上腺素-D2 C-11 的分子靶点是单胺氧化酶 B 的活性位点,它在催化过程中在那里形成共价键 .

相似化合物的比较

L-去甲肾上腺素-D2 C-11 与其他 MAO-B 抑制剂类似,如 L-去甲肾上腺素(司来吉兰)和雷沙吉兰。 其氘代形式具有一定的优势,包括代谢稳定性增加和副作用减少 . 与非氘代对应物不同,L-去甲肾上腺素-D2 C-11 专为 PET 成像而设计,使其成为研究大脑生化过程体内过程的宝贵工具 . 其他类似化合物包括 [11C]PK®-11195 和 [11C]DAA1106,用于成像神经炎症 .

属性

CAS 编号 |

118313-25-0 |

|---|---|

分子式 |

C13H17N |

分子量 |

188.29 g/mol |

IUPAC 名称 |

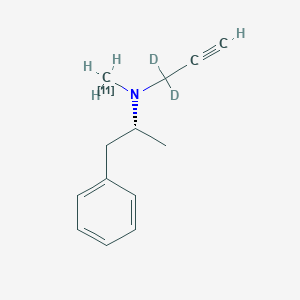

1,1-dideuterio-N-(111C)methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine |

InChI |

InChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/t12-/m1/s1/i3-1,10D2 |

InChI 键 |

MEZLKOACVSPNER-FDJJMKDCSA-N |

手性 SMILES |

[2H]C([2H])(C#C)N([11CH3])[C@H](C)CC1=CC=CC=C1 |

规范 SMILES |

CC(CC1=CC=CC=C1)N(C)CC#C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。